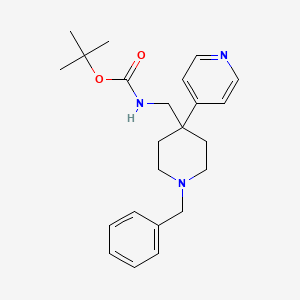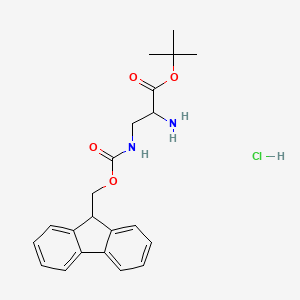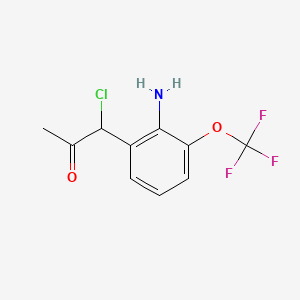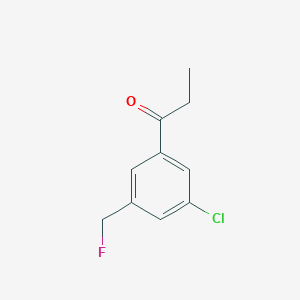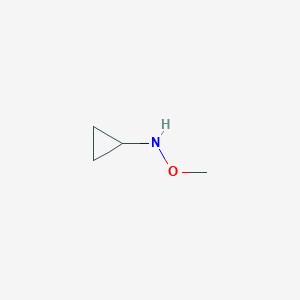
N-methoxycyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl methoxylamine is an organic compound with the chemical formula C4H9NO. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used as an amine reagent in organic synthesis and serves as an intermediate in the production of various chemicals, including polyurethanes and epoxy resins .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropyl methoxylamine can be synthesized through the reaction of cyclopropanecarbonitrile with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst and is carried out under reflux conditions . Another method involves the reduction of cyclopropyl nitrile using a sodium borohydride/nickel dichloride system .
Industrial Production Methods
For industrial production, cyclopropyl methoxylamine is often synthesized using cyclopropyl nitrile as the starting material. The reduction of the cyano group is achieved using a sodium borohydride/nickel dichloride system, which offers advantages such as mild reaction conditions, simple operation, and safety .
化学反応の分析
Types of Reactions
Cyclopropyl methoxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl methoxyamine oxide.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and nickel dichloride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl methoxyamine oxide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
Cyclopropyl methoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is employed in the production of polyurethanes, epoxy resins, and other industrial chemicals .
作用機序
Cyclopropyl methoxylamine exerts its effects by interacting with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it can block the abasic sites created by the cleavage of base excision repair glycosylases, leading to increased DNA damage and cell death .
類似化合物との比較
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methoxy group.
Methoxyamine: Similar but lacks the cyclopropyl group.
Cyclopropyl methoxyamine: Another closely related compound
Uniqueness
Cyclopropyl methoxylamine is unique due to its combination of a cyclopropyl ring and a methoxyamine group, which imparts distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications .
特性
分子式 |
C4H9NO |
|---|---|
分子量 |
87.12 g/mol |
IUPAC名 |
N-methoxycyclopropanamine |
InChI |
InChI=1S/C4H9NO/c1-6-5-4-2-3-4/h4-5H,2-3H2,1H3 |
InChIキー |
LWDPMXFZVKVKGZ-UHFFFAOYSA-N |
正規SMILES |
CONC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


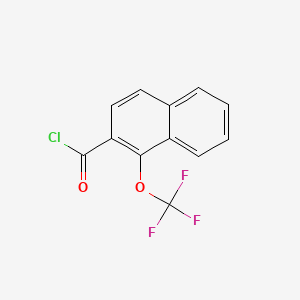
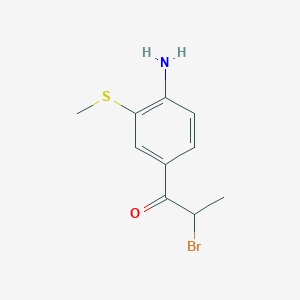
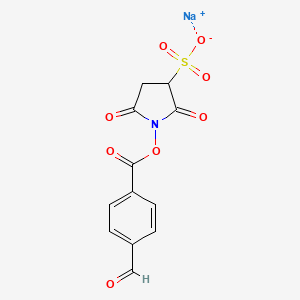
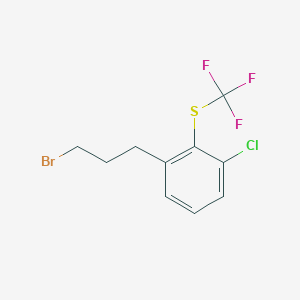
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
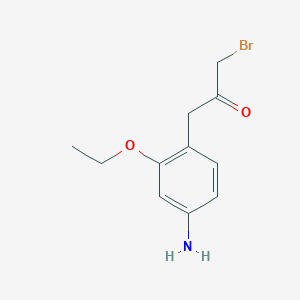
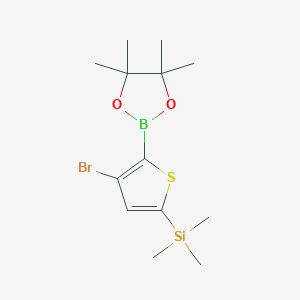
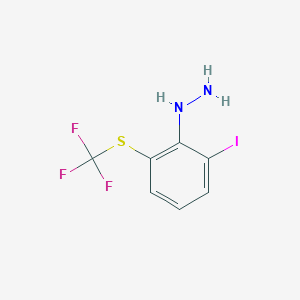
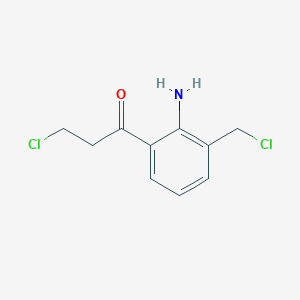
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
